2,5-Furandiol
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Overview
Description
2,5-Furandiol: is an organic compound with the molecular formula C4H4O3 . It is a diol derivative of furan, characterized by two hydroxyl groups attached to the 2nd and 5th positions of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carbohydrates: One common method involves the dehydration of carbohydrates to produce 5-hydroxymethylfurfural (HMF), which is then further oxidized to yield 2,5-furandicarboxylic acid (FDCA).
Direct Oxidation: Another method involves the direct oxidation of 5-hydroxymethylfurfural using hydrogen peroxide in alkaline conditions.
Industrial Production Methods: Industrial production often involves the use of renewable biomass sources, such as cellulose and hemicellulose, to produce HMF, which is then converted to FDCA and subsequently to 2,5-Furandiol .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-Furandiol can undergo oxidation to form 2,5-furandicarboxylic acid.
Reduction: It can be reduced to form various furan derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline conditions.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Acid or base catalysts for esterification and etherification reactions.
Major Products:
Oxidation: 2,5-furandicarboxylic acid.
Reduction: Various reduced furan derivatives.
Substitution: Ethers and esters of this compound.
Scientific Research Applications
Chemistry: 2,5-Furandiol is used as a precursor for the synthesis of bio-based polymers and resins. It is particularly valuable in the production of epoxy resins and polyesters .
Biology and Medicine: Research is ongoing into the potential biological activities of this compound and its derivatives. It is being studied for its potential use in drug delivery systems and as a building block for bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of sustainable materials. Its bio-based origin makes it an attractive alternative to petroleum-based chemicals .
Mechanism of Action
The mechanism of action of 2,5-Furandiol in chemical reactions involves the reactivity of its hydroxyl groups and the furan ring. The hydroxyl groups can participate in hydrogen bonding and nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution .
Molecular Targets and Pathways:
Hydroxyl Groups: Participate in hydrogen bonding and nucleophilic substitution.
Furan Ring: Undergoes electrophilic aromatic substitution.
Comparison with Similar Compounds
2-Furfural: An aldehyde derivative of furan used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A key intermediate in the production of 2,5-Furandiol and other furan derivatives.
2,5-Furandicarboxylic Acid: A dicarboxylic acid used in the production of polyesters and other polymers.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which provide it with distinct reactivity and make it a versatile building block for various chemical syntheses .
Properties
IUPAC Name |
furan-2,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2,5-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQFBWKNIGIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601212 |
Source
|
Record name | Furan-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142044-46-0 |
Source
|
Record name | Furan-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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